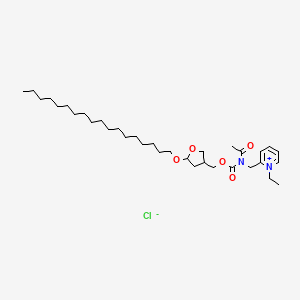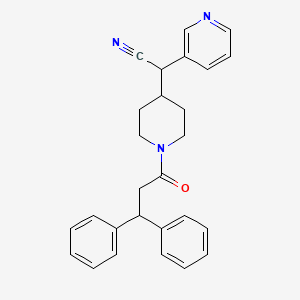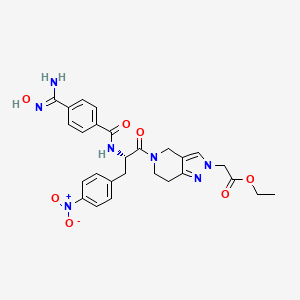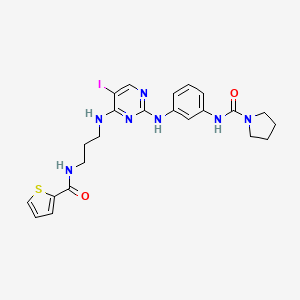
BX795
Descripción general
Descripción
BX-795 es un inhibidor de molécula pequeña conocido principalmente por su potente inhibición de la quinasa 1 dependiente de 3-fosfoinosítido (PDK1) y la quinasa 1 de unión a TANK (TBK1). Ha sido estudiado ampliamente por su función en la modulación de las respuestas inmunitarias y sus posibles aplicaciones terapéuticas en diversas enfermedades .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: BX-795 se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la formación de un núcleo de aminopirimidina, seguido de la introducción de varios grupos funcionales para lograr la estructura final. Los pasos clave incluyen:
- Formación del núcleo de aminopirimidina.
- Introducción del grupo yodo.
- Acoplamiento con un grupo tienilcarbonilo.
- Modificaciones finales para lograr el compuesto deseado .
Métodos de Producción Industrial: La producción industrial de BX-795 implica la ampliación del proceso de síntesis de laboratorio. Las consideraciones clave incluyen la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, garantizar la disponibilidad de materiales de partida de alta calidad e implementar medidas estrictas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de Reacciones: BX-795 experimenta diversas reacciones químicas, que incluyen:
Oxidación: BX-795 puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en BX-795, lo que potencialmente altera su actividad biológica.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que lleva a la formación de análogos con propiedades variables
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de BX-795, cada uno con propiedades químicas y biológicas distintas .
Aplicaciones Científicas De Investigación
BX-795 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Investigado por su función en la modulación de las respuestas inmunitarias, particularmente en el contexto de la inflamación y las enfermedades autoinmunitarias.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades, incluyendo el cáncer, las infecciones virales y los trastornos inflamatorios.
Industria: Utilizado en procesos de descubrimiento y desarrollo de fármacos para identificar y validar nuevos objetivos terapéuticos
Mecanismo De Acción
BX-795 ejerce sus efectos inhibiendo la actividad catalítica de TBK1 e IKKε (IkappaB quinasa-épsilon) bloqueando su fosforilación. Esta inhibición interrumpe la vía de señalización del factor de regulación de interferón (IRF), lo que lleva a una reducción en la producción de interferón-beta (IFN-β) y otras citocinas inflamatorias. Además, BX-795 inhibe la vía PDK1, afectando varias cascadas de señalización descendentes involucradas en la supervivencia celular, la proliferación y las respuestas inmunitarias .
Compuestos Similares:
BX-912: Otro potente inhibidor de PDK1 con actividades biológicas similares.
BX-320: Conocido por su inhibición de TBK1 e IKKε, similar a BX-795.
BX-517: Un compuesto con propiedades de inhibición de quinasas comparables .
Singularidad de BX-795: BX-795 se destaca por su inhibición dual de PDK1 y TBK1/IKKε, lo que lo convierte en una herramienta versátil para estudiar múltiples vías de señalización. Su capacidad para modular las respuestas inmunitarias y sus posibles aplicaciones terapéuticas en diversas enfermedades resaltan aún más su singularidad .
Comparación Con Compuestos Similares
BX-912: Another potent inhibitor of PDK1 with similar biological activities.
BX-320: Known for its inhibition of TBK1 and IKKε, similar to BX-795.
BX-517: A compound with comparable kinase inhibition properties .
Uniqueness of BX-795: BX-795 stands out due to its dual inhibition of PDK1 and TBK1/IKKε, making it a versatile tool for studying multiple signaling pathways. Its ability to modulate immune responses and its potential therapeutic applications in various diseases further highlight its uniqueness .
Propiedades
IUPAC Name |
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26IN7O2S/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXGGRQQJZYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26IN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435186 | |
| Record name | BX-795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702675-74-9 | |
| Record name | N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702675-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BX-795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
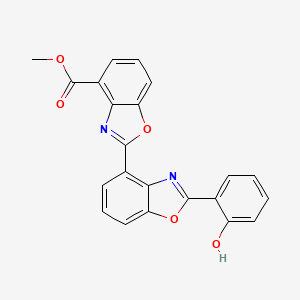
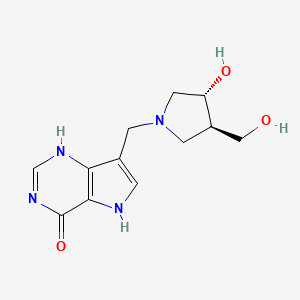

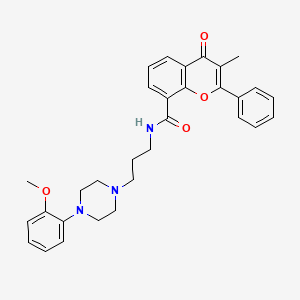
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
